Boc-5-methoxy-2-methyl-DL-tryptophan

Description

Boc-5-methoxy-2-methyl-DL-tryptophan (CAS: 1219410-28-2) is a chemically modified tryptophan derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent at the 5-position, and a methyl group at the 2-position of the indole ring. This compound is primarily utilized as a building block in peptide synthesis, where the Boc group protects the amino functionality during solid-phase peptide assembly .

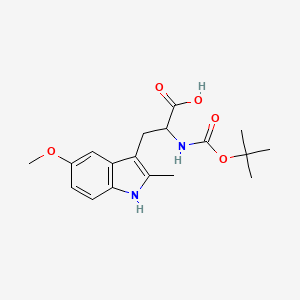

Structure

2D Structure

Properties

IUPAC Name |

3-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-10-12(13-8-11(24-5)6-7-14(13)19-10)9-15(16(21)22)20-17(23)25-18(2,3)4/h6-8,15,19H,9H2,1-5H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKSHZNZQVZZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601180895 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219410-28-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219410-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601180895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Ring Functionalization

A. Methoxylation at the 5-Position

Selective introduction of a methoxy group at the 5-position can be achieved through electrophilic aromatic substitution or via directed metalation and subsequent methylation. For example, starting from a suitably protected indole, regioselective lithiation followed by methylation with methyl iodide yields the 5-methoxy derivative.

B. Methylation at the 2-Position

The 2-methyl group is typically introduced via directed ortho-metalation (DoM) using a strong base (such as LDA or sec-butyllithium) followed by quenching with a methylating agent like methyl iodide.

Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane. This step is crucial to prevent side reactions during further transformations.

Construction of the Tryptophan Backbone

The tryptophan skeleton can be assembled via several routes, with two prominent methods:

- Fischer Indole Synthesis: Starting from a hydrazone precursor and a methylated, methoxylated phenylhydrazine, cyclization yields the desired indole ring system with appropriate substituents.

- Cross-Coupling Strategies: Modern approaches use Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl substituents onto a protected indole core, followed by side-chain elaboration.

Peptide Coupling and Final Steps

The carboxyl group is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) for amide bond formation or for further derivatization. Deprotection of the Boc group, if required, is typically performed with trifluoroacetic acid (TFA) in dichloromethane.

Purification and Characterization

The final product is purified by column chromatography or preparative HPLC, and its identity is confirmed by NMR, MS, and elemental analysis.

- Representative Data Table: Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions: Boc-5-methoxy-2-methyl-DL-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-acetic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Role in Tryptophan Metabolism

Boc-5-methoxy-2-methyl-DL-tryptophan is involved in the modulation of tryptophan metabolism, which is crucial for understanding various physiological processes. Tryptophan and its metabolites have been shown to influence immune responses, oxidative stress, and neurocognitive functions. For instance, alterations in tryptophan metabolism can affect the kynurenine pathway, which is linked to inflammation and cognitive decline in critically ill patients .

Synthesis of Peptides

The compound is utilized in solid-phase peptide synthesis (SPPS), particularly through N-Boc protection strategies. This method allows for the synthesis of complex peptides with high purity and yield. The ability to incorporate this compound into peptide sequences enhances the diversity of bioactive peptides, which can be pivotal for drug development .

Potential Therapeutic Uses

Research indicates that tryptophan derivatives can play therapeutic roles in managing conditions such as depression, anxiety, and other mood disorders. The modulation of serotonin levels via tryptophan metabolism is particularly relevant here. This compound may serve as a precursor or modulator in developing pharmaceuticals aimed at enhancing serotonin pathways .

Drug Design

The compound’s structure allows it to be a valuable scaffold for drug design. Its unique properties enable the exploration of various modifications that can lead to novel pharmacophores with improved efficacy against specific targets. For example, late-stage diversification techniques applied to tryptophan derivatives have shown promise in creating compounds with enhanced biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Boc-5-methoxy-2-methyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule. The methoxy and methyl groups influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Boc-5-methoxy-2-methyl-DL-tryptophan and related compounds:

*Molecular formulas inferred from structural analogs.

Key Observations:

- Protecting Groups: Boc-protected derivatives (e.g., Boc-5-methoxy-DL-tryptophan) are critical in peptide synthesis, shielding the amino group during reactions .

- Physicochemical Trends : Methoxy and methyl substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to polar hydroxy or fluoro groups .

This compound

- Peptide Synthesis : Primarily used as a protected intermediate. The 2-methyl group may influence peptide conformation and stability .

- Enzyme Studies: Limited data, but methyl groups can alter substrate-enzyme interactions in tryptophan-metabolizing pathways .

5-Methoxy-DL-tryptophan

- Anti-Inflammatory Action : Acts as an endothelial-derived molecule that attenuates systemic inflammation by blocking NF-κB signaling .

- Enzymology : Used to study hydroxyindole O-methyltransferase (HIOMT) activity in cancer models .

5-Hydroxy-DL-tryptophan

- Neurological Research : Direct precursor of serotonin; studied for mood regulation and sleep disorders .

- Clinical Use : Marketed as Oxitriptan for metabolic and psychiatric conditions .

4-Methyl-DL-tryptophan

- Enzyme Inhibition : Competes with tryptophan in metabolic pathways, inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO) .

Stability and Handling

Biological Activity

Boc-5-methoxy-2-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound, characterized by a tert-butyloxycarbonyl (Boc) protecting group at the amino site, a methoxy group at the 5-position of the indole ring, and a methyl group at the 2-position, exhibits significant biological activity, particularly in modulating inflammatory responses and interacting with various biochemical pathways.

Structural Overview

The structural features of this compound enhance its stability and solubility, making it suitable for diverse synthetic and biological applications. The following table summarizes its key structural components:

| Component | Description |

|---|---|

| Boc Group | Protects the amino group, enhancing stability |

| Methoxy Group | Located at the 5-position, influences activity |

| Methyl Group | Positioned at the 2-position, affects solubility |

Inhibition of COX-2 Expression

Research indicates that this compound significantly inhibits cyclooxygenase-2 (COX-2) transcriptional activation induced by pro-inflammatory factors. This inhibition suggests potential therapeutic applications in treating inflammatory diseases where COX-2 plays a critical role .

Mechanism of Action:

- Regulation of Inflammatory Pathways: The compound interacts with signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory mediators.

- Therapeutic Implications: Its ability to modulate COX-2 expression positions it as a candidate for developing anti-inflammatory agents.

Case Studies and Research Findings

-

Study on COX Inhibition:

- A study demonstrated that this compound effectively reduced COX-2 levels in vitro. The compound was tested against various pro-inflammatory stimuli, showing a marked decrease in COX-2 expression levels compared to controls.

- Impact on Tryptophan Metabolism:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other tryptophan derivatives. The following table compares its features with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-L-Tryptophan | Lacks the Boc protecting group | Directly involved in serotonin synthesis |

| Boc-L-Tryptophan | Similar protecting group | No methoxy substitution on the indole ring |

| 5-Methoxy-DL-Tryptophan | Racemic mixture of D and L enantiomers | Provides both enantiomers for balanced effects |

Q & A

Basic: What are the recommended synthetic routes for Boc-5-methoxy-2-methyl-DL-tryptophan, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine moiety of 5-methoxy-2-methyl-DL-tryptophan. Critical steps include:

- Protection: Use Boc anhydride or Boc-Oxyma in anhydrous conditions to avoid racemization .

- Purification: Chiral HPLC or enzymatic resolution is recommended to separate enantiomers and achieve >95% purity, as seen in related Boc-protected tryptophan derivatives .

- Validation: Confirm enantiomeric ratios via polarimetry or chiral stationary phase chromatography.

Basic: Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) with collision energy (e.g., METLIN m/z 234.1004 [M+H]⁺, METLIN ID 103475) confirms molecular weight .

- NMR: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolves substitution patterns (e.g., methoxy at C5, methyl at C2) .

- Purity Assessment: Reverse-phase HPLC with UV detection at 280 nm (indole absorbance) ensures >95% purity .

Basic: What storage conditions maximize the stability of this compound?

Methodological Answer:

- Temperature: Store at -20°C in airtight, light-resistant containers to prevent degradation (stability ≥2 years under these conditions) .

- Handling: Use desiccants and inert atmospheres (e.g., nitrogen) during aliquoting to avoid hydrolysis of the Boc group .

Advanced: How does the Boc group influence the compound’s solubility and reactivity in biological assays?

Methodological Answer:

- Solubility: The Boc group reduces aqueous solubility; dissolve in DMSO (10 mM stock) and dilute in buffer (<1% DMSO final) to avoid precipitation .

- Reactivity: The Boc group shields the amine, reducing non-specific binding in cellular assays. Compare with deprotected analogs (e.g., 5-methoxy-2-methyl-DL-tryptophan) to isolate Boc-specific effects .

Advanced: How can conflicting anti-inflammatory data across cell models be resolved?

Methodological Answer:

- Dose Optimization: Perform dose-response curves (0.1–100 µM) to identify cell-specific efficacy thresholds .

- Metabolite Profiling: Use LC-MS/MS to quantify intracellular levels of the active deprotected form, as metabolism varies by cell type .

- Knockout Models: Test in cells lacking hydroxyindole O-methyltransferase (HIOMT), which may metabolize the compound .

Advanced: What pharmacokinetic parameters are critical for in vivo studies?

Methodological Answer:

- Bioavailability: Measure plasma AUC and Cmax after oral/intravenous administration, noting rapid Boc cleavage by esterases in vivo .

- Metabolic Stability: Monitor hepatic clearance using microsomal assays to predict half-life adjustments .

Advanced: How to differentiate activity between Boc-protected and deprotected forms?

Methodological Answer:

- Deprotection Protocol: Treat with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min) to remove the Boc group .

- Parallel Assays: Compare anti-inflammatory activity (e.g., NF-κB inhibition) of both forms in endothelial cells, confirming deprotection via LC-MS .

Advanced: How to mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.